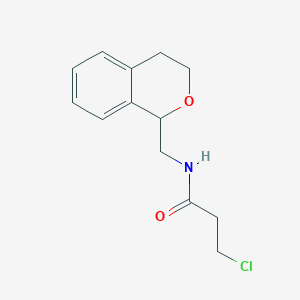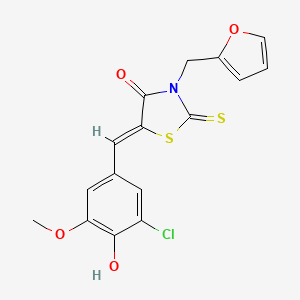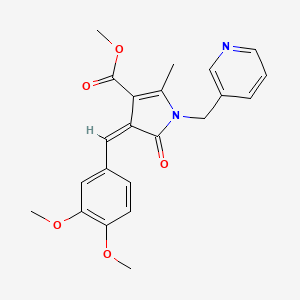![molecular formula C17H13BrN3O2+ B11509533 1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium](/img/structure/B11509533.png)
1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-(4-bromophenyl)-2-cyano-3-buten-2-one. This intermediate is then reacted with piperidine and pyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins or enzymes, potentially inhibiting their activity. The cyano group may also play a role in binding to specific sites on target molecules, affecting their function. The overall effect of the compound is determined by its ability to modulate these molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)pyridine
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H13BrN3O2+ |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-9,13-15H/p+1 |
InChI Key |
XCQJGGWWMMKHTF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N,N-diphenylacetamide](/img/structure/B11509465.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11509467.png)
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11509471.png)
![6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11509473.png)
![5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11509478.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B11509479.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11509481.png)
![N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509482.png)


![Benzamide, N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-3-trifluoromethyl-](/img/structure/B11509503.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B11509507.png)
